Tetraphenylporphyrin
Overview
Description
Tetraphenylporphyrin (TPP) is a synthetic porphyrin with extensive applications in various fields due to its stability and ability to form complexes with a wide range of metals. These complexes are often used as catalysts in chemical reactions and have significant roles in biological and catalytic systems .
Synthesis Analysis
The synthesis of TPP and its derivatives is a well-established process. A general synthesis method for TPP has been described by Adler and colleagues, which allows for the production of TPP with high yield and purity . The synthesis involves the acid-catalyzed reaction between benzaldehyde and pyrrole. Modifications to this method have enabled the creation of TPP analogs with heteroatoms other than nitrogen, such as sulfur, which can alter the molecule's electronic and structural properties . Additionally, the synthesis of a meso-tetraphenylporphyrin monoaldehyde has been reported, which can be further reacted to produce bis-porphyrin and penta-porphyrin structures .
Molecular Structure Analysis
The molecular structure of TPP and its analogs has been extensively studied. X-ray diffraction studies have revealed that the introduction of heteroatoms or substituents can lead to nonplanar conformations of the porphyrin ring . For instance, the central sulfur and nitrogen atoms in tetraphenyl-21,23-dithiaporphyrin are slightly out of the plane of the molecule, affecting the angle between the phenyl groups and the porphin plane . Similarly, a series of porphyrins with varying degrees of beta-ethyl substitution have been synthesized, showing a gradual increase in macrocycle distortion correlating with bathochromic shifts of absorption bands in solution .
Chemical Reactions Analysis
TPP and its derivatives undergo various chemical reactions, including metallation, which is the process of forming metalloporphyrin complexes. These complexes can undergo electrochemical reactions at metal and ring-centered reduction potentials . The metallation of immobilized tetra(aminophenyl)porphyrin with different metals such as manganese, iron, cobalt, nickel, copper, and zinc has been studied, and the electrochemistry of these metalloporphyrins has been investigated in different solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of TPP are influenced by its molecular structure and the nature of its substituents. For example, the introduction of beta-alkyloxy substituents results in a slight nonplanarity of the porphyrin ring, which can be investigated using cyclic voltammetry . The electronic spectrum of TPP analogs can be altered by the introduction of heteroatoms, as seen in the case of tetraphenyl-21,23-dithiaporphyrin . Furthermore, the immobilization of TPP on a stationary phase has been used for the reversed-phase separation of polycyclic aromatic hydrocarbons, demonstrating novel shape selectivity toward planar aromatic solutes .
Scientific Research Applications
Photodynamic Therapy
Tetraphenylporphyrin (TPP) derivatives have been extensively studied for their application in photodynamic therapy (PDT). Alterations in the structure of TPP can significantly impact its physical, chemical, and biological properties, enhancing its potential for photodynamic therapy. These derivatives show promising characteristics as photosensitizers in the treatment of various diseases, especially cancers, owing to their ability to generate singlet oxygen and exhibit specific spectroscopic properties. Notably, they have been found to exhibit high generation of singlet oxygen and chemical stability during irradiation, making them suitable candidates for PDT applications (Tao Jing-chao, 2005); (M. Kempa et al., 2015).
Chromatography
TPP has also been utilized in chromatography. A stationary phase for high-performance liquid chromatography was prepared using a tetraphenylporphyrin-based support. This phase exhibited novel shape selectivity toward planar aromatic solutes and anion-exchange characteristics when metalated with either tin(IV) or indium(III) (C. Kibbey & M. Meyerhoff, 1993).
Hemoglobin Binding
Several TPP derivatives have been examined for their binding capabilities with human apohemoglobin and methemoglobin. This study revealed that certain porphyrins could form analogs of reconstituted hemoglobin and bind to methemoglobin, suggesting potential applications in biochemical studies and medical diagnostics (N. Datta-gupta et al., 1980).
Photoinitiators for 3D Printing
Zinc tetraphenylporphyrin (ZnTPP) has been proposed as an efficient visible light photoinitiator for 3D printing applications. Its combination with an iodonium salt demonstrated excellent polymerization initiating abilities, particularly in cationic 3D printing resins (A. A. Mousawi et al., 2017).
Skin Penetration for Therapy
Tetraphenylporphyrin (H2TPP) has been studied for its skin penetration properties, particularly when used in solutions or microemulsions. Such properties are essential for photodynamic therapy applications, where the effectiveness depends on the penetration and accumulation of the photosensitizer in the affected tissue (R. Quiroz-Segoviano et al., 2019).
Enhancing Emission Efficiency
Efforts to enhance the emission efficiency of TPP in the solid state have been successful by attaching tetraphenylethene units to TPP. This modification has led to improved fluorescence quantum efficiency, which is significant for applications in materials science and optoelectronics (Nan Jiang et al., 2019).
Safety And Hazards
When handling TPP, one should avoid breathing mist, gas or vapours. It is also important to avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5,10,15,20-tetraphenyl-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHJECZULSZAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061272 | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
Record name | Tetraphenylporphine | |
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Product Name |
Tetraphenylporphyrin | |
CAS RN |
917-23-7 | |
Record name | Tetraphenylporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917237 | |
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Record name | Tetraphenylporphyrin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18506 | |
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Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetraphenylporphyrin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDB2SH8G5K | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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